molecular formula C25H21N3O5 B5592004 N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide

N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide

Cat. No.: B5592004
M. Wt: 443.5 g/mol
InChI Key: PJPQVQWPRLSSAY-UHFFFAOYSA-N
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Description

N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide is a complex organic compound with a molecular formula of C24H21N3O5 This compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and a dioxoisoindolyl group

Properties

IUPAC Name

N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-14-4-5-18(27-16(3)30)12-23(14)28-24(31)21-11-10-20(13-22(21)25(28)32)33-19-8-6-17(7-9-19)26-15(2)29/h4-13H,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPQVQWPRLSSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide typically involves multiple steps. One common method involves the reaction of m-methylacetanilide with acetyl chloride in the presence of aluminum chloride in carbon disulfide . This reaction produces 4′-acetamido-2′-methylacetophenone, which can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamido and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetamido and dioxoisoindolyl groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide can be compared with other similar compounds such as:

    N-(4-acetyl-3-methylphenyl)acetamide: This compound has a similar structure but lacks the dioxoisoindolyl group.

    4′-Acetamido-2′-methylacetophenone: This compound is a precursor in the synthesis of this compound and shares some structural similarities.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

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